![molecular formula C25H23N3O4 B14222557 (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone CAS No. 824409-60-1](/img/structure/B14222557.png)
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an acridine core, which is known for its fluorescent properties, and a piperazine moiety, which is often found in pharmaceutical compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone typically involves multiple steps, starting with the preparation of the acridine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the acridine core can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is used as a fluorescent probe due to its acridine core. It can be employed in various analytical techniques to detect and quantify different substances.
Biology
In biological research, this compound can be used to study cellular processes due to its ability to interact with biological molecules. Its fluorescent properties make it useful in imaging techniques.
Medicine
In medicine, the piperazine moiety of this compound is of interest due to its presence in many pharmaceutical agents. Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as enhanced fluorescence or improved stability.
Mecanismo De Acción
The mechanism of action of (1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as enzymes or receptors. The acridine core can intercalate with DNA, affecting replication and transcription processes. The piperazine moiety can interact with various receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: Another acridine derivative used as a fluorescent dye.
Chlorpromazine: A piperazine derivative used as an antipsychotic medication.
Quinacrine: An acridine derivative with antimalarial properties.
Uniqueness
(1,3-Dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone is unique due to its combination of an acridine core and a piperazine moiety, which imparts both fluorescent properties and potential therapeutic applications. This dual functionality makes it a versatile compound in various fields of research and industry.
Propiedades
Número CAS |
824409-60-1 |
|---|---|
Fórmula molecular |
C25H23N3O4 |
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
(1,3-dihydroxyacridin-9-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C25H23N3O4/c1-32-18-6-4-5-16(13-18)27-9-11-28(12-10-27)25(31)23-19-7-2-3-8-20(19)26-21-14-17(29)15-22(30)24(21)23/h2-8,13-15,29-30H,9-12H2,1H3 |
Clave InChI |
NBWVXTRXYYWHIU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C3=C4C(=CC(=CC4=NC5=CC=CC=C53)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


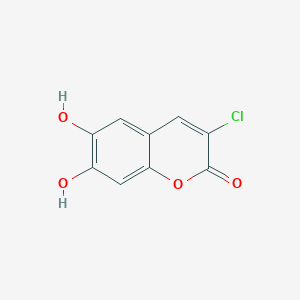
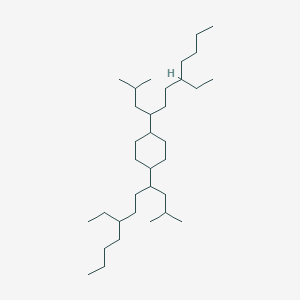
![11-{2-[(E)-(4-Bromophenyl)diazenyl]-1H-imidazol-1-yl}undecanoic acid](/img/structure/B14222484.png)
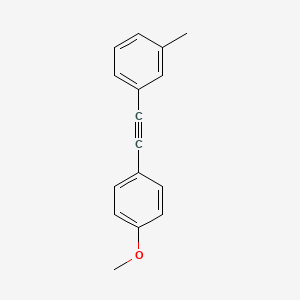
![1H-Indole-6-carboxamide, N-[2-(phenylamino)ethyl]-2-(1H-pyrazol-3-yl)-](/img/structure/B14222497.png)
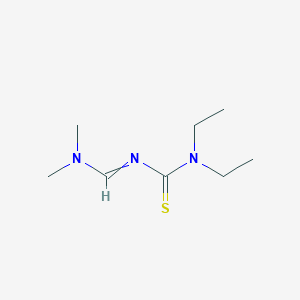
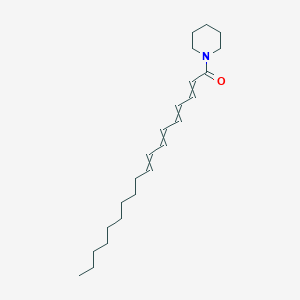
![2-[(4-Chlorobenzene-1-sulfonyl)(2,5-difluorophenyl)methyl]pyridine](/img/structure/B14222529.png)
![1-Methyl-2-(2-methylprop-1-en-1-yl)-1H-benzo[f]indole-4,9-dione](/img/structure/B14222530.png)
![5-[(1S)-3-(Methylamino)-1-(thiophen-2-yl)propoxy]naphthalene-1,2-diol](/img/structure/B14222539.png)
![N-{[(4S)-2,2,4-Trimethyl-5-oxoimidazolidin-1-yl]acetyl}-L-valine](/img/structure/B14222549.png)
![1-Propanesulfonic acid, 3-[[[(1,1-dimethylethyl)amino]carbonyl]amino]-](/img/structure/B14222552.png)
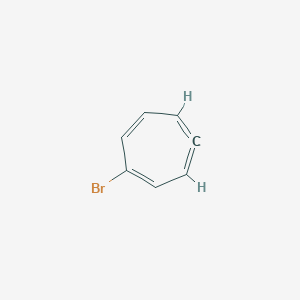
![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,5-dichloroaniline](/img/structure/B14222564.png)
